Trimethylsilyl isobutyrate
CAS No.: 16883-61-7
Cat. No.: VC21029905
Molecular Formula: C7H16O2Si
Molecular Weight: 160.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16883-61-7 |
|---|---|
| Molecular Formula | C7H16O2Si |
| Molecular Weight | 160.29 g/mol |
| IUPAC Name | trimethylsilyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3 |
| Standard InChI Key | IHTVTNNAFDOJBO-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)O[Si](C)(C)C |
| Canonical SMILES | CC(C)C(=O)O[Si](C)(C)C |
Introduction
Physical and Chemical Properties
Trimethylsilyl isobutyrate exhibits distinctive physical and chemical properties that contribute to its versatility in various applications. The compound exists as a colorless, transparent liquid with low viscosity and low surface tension at standard conditions .
Table 2.1: Physical Properties of Trimethylsilyl Isobutyrate
Chemically, trimethylsilyl isobutyrate is characterized by its heat resistance, chemical resistance, electrical insulation properties, and excellent waterproof and moisture resistance capabilities. The compound contains a silicon atom bonded to three methyl groups and an isobutyrate moiety, which contributes to its unique reactivity profile and applications in organic synthesis .
Synthesis Methods
The synthesis of trimethylsilyl isobutyrate typically involves the reaction between isobutyric acid and trimethylchlorosilane. This reaction represents a classic silylation process, where the acidic hydrogen of the carboxylic acid group is replaced by a trimethylsilyl group.
Standard Synthetic Route
The most common method for preparing trimethylsilyl isobutyrate involves the following reaction:
Isobutyric acid + Trimethylchlorosilane → Trimethylsilyl isobutyrate + HCl
This reaction is typically conducted in the presence of an acid catalyst. The specific steps include adding isobutyric acid to trimethylchlorosilane, allowing the reaction to proceed under controlled conditions, and subsequently purifying the product through distillation.
Alternative Synthesis Approaches
Alternative approaches to synthesizing trimethylsilyl isobutyrate include:
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Using silyl anions: Trimethylsilyl anions can react with isobutyric acid or its derivatives to form the desired product. These silyl anions can be generated from disilanes through cleavage by nucleophiles such as methoxide or organolithium compounds .
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Transesterification reactions: Starting from other trimethylsilyl esters and performing transesterification with isobutyric acid or its derivatives .
Structural Characteristics
Trimethylsilyl isobutyrate possesses a distinctive molecular structure that contributes to its chemical behavior and applications. The compound features a silicon atom bonded to three methyl groups and an isobutyrate moiety through an oxygen atom.
Spectroscopic Data
Mass spectrometry data for trimethylsilyl isobutyrate reveals characteristic fragmentation patterns that are useful for its identification and analysis. The compound exhibits distinct peaks in its mass spectrum that correspond to the molecular ion and various fragment ions resulting from the cleavage of specific bonds within the molecule .
Chemical Reactivity
Trimethylsilyl isobutyrate demonstrates diverse chemical reactivity, primarily due to the presence of the trimethylsilyl group and the ester functionality. Understanding these reaction patterns is crucial for its applications in organic synthesis and other fields.
Common Reaction Patterns
The chemical reactivity of trimethylsilyl isobutyrate includes the following key reaction types:
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Oxidation reactions: The compound can undergo oxidation under specific conditions to yield various oxidized products.
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Reduction reactions: It can be reduced using appropriate reducing agents to form different reduced derivatives.
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Substitution reactions: The trimethylsilyl group can be substituted by other functional groups under specific reaction conditions, making it valuable in functional group transformations.
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Hydrolysis: The silicon-oxygen bond is susceptible to hydrolysis, leading to the regeneration of isobutyric acid and the formation of trimethylsilanol .
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Nucleophilic attacks: The silicon atom can undergo nucleophilic attack, particularly in the presence of strong nucleophiles, leading to the cleavage of the silicon-oxygen bond .
Reactivity of Trimethylsilyl Group
The trimethylsilyl group in TMSI exhibits notable reactivity characteristics:
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It serves as an effective protecting group for various functional moieties during multistep organic syntheses .
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The silicon-oxygen bond demonstrates greater susceptibility to nucleophilic attack compared to carbon-oxygen bonds, allowing for selective deprotection strategies .
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The group enhances the volatility and thermal stability of compounds, making them more amenable to analysis by gas chromatography and similar techniques .
Applications in Organic Synthesis
Trimethylsilyl isobutyrate finds extensive applications in organic synthesis, particularly as a protecting group reagent and as a synthetic intermediate in various transformations.
Protection Chemistry
One of the primary applications of trimethylsilyl isobutyrate in organic synthesis is as a protecting group reagent. The trimethylsilyl group can mask reactive functional groups during multistep syntheses, preventing unwanted side reactions and enabling selective transformations at specific sites within complex molecules .
Synthetic Transformations
Research has demonstrated the utility of trimethylsilyl isobutyrate and related compounds in various synthetic transformations:
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Synthesis of 2-methylfurans: In a noteworthy application, 3-(trimethylsilyl)propargyl acetates react with ketones in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to produce 2-methylfurans through a one-pot alkylation-cyclization-desilylation sequence. This reaction achieves yields of 52-86%, demonstrating the synthetic utility of trimethylsilyl-containing compounds in heterocycle synthesis .
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Preparation of isobutyrate esters: Trimethylsilyl isobutyrate serves as a precursor in the synthesis of various isobutyrate esters, which are valuable compounds in fragrance chemistry and pharmaceutical applications .
Analytical Applications
Trimethylsilyl isobutyrate and related trimethylsilyl derivatives play crucial roles in analytical chemistry, particularly in gas chromatography and mass spectrometry applications.
Gas Chromatography Applications
In gas chromatography, trimethylsilyl derivatives are utilized to enhance the volatility and thermal stability of compounds containing polar functional groups. By converting these polar groups into their trimethylsilyl counterparts, analysts can improve the chromatographic properties of the compounds, resulting in better separation, peak shape, and sensitivity .
For instance, the gas chromatography retention index (RI) for trimethylsilyl isobutyrate on non-polar columns has been reported as 832, providing a useful reference point for its identification in complex mixtures .
Mass Spectrometric Analysis
Trimethylsilyl isobutyrate exhibits distinctive fragmentation patterns in mass spectrometry, making it identifiable through its characteristic mass spectral fingerprint. This property is valuable in analytical applications, particularly in the identification and quantification of isobutyric acid and related compounds in various matrices .
Recent research has utilized operando gas chromatography/mass spectrometry techniques to investigate trimethylsilyl-containing compounds as electrolyte additives in lithium-ion batteries, demonstrating the analytical versatility of these compounds .
Biological Activities
Preliminary research suggests that trimethylsilyl isobutyrate may possess certain biological activities that could be exploited for potential applications in medicinal chemistry and biochemistry.
Research Findings
Industrial Applications
Beyond laboratory and research settings, trimethylsilyl isobutyrate finds applications in various industrial processes and products.
Current Industrial Uses
The industrial applications of trimethylsilyl isobutyrate include:
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Lubricants: The compound's low viscosity and excellent thermal stability make it suitable as a component in specialized lubricant formulations.
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Anti-sticking agents: Its low surface tension and moisture resistance properties are valuable in the development of anti-sticking agents for various manufacturing processes.
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Falling film agents: The compound can serve as an effective falling film agent in industrial distillation and heat exchange processes.
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Silicon-based materials: Trimethylsilyl isobutyrate is used in the production of silicone polymers, which find applications in sealants, adhesives, and coatings .
Comparison with Similar Compounds
Comparing trimethylsilyl isobutyrate with related compounds provides insights into its unique properties and applications within the broader context of organosilicon chemistry.
Table 11.1: Comparison of Trimethylsilyl Isobutyrate with Related Compounds
The comparison reveals that while these compounds share the common trimethylsilyl moiety, their reactivity profiles and applications vary based on the nature of the functional groups attached to the silicon atom.
Recent Research and Future Perspectives
Recent advances in the chemistry of trimethylsilyl isobutyrate and related compounds continue to expand their potential applications across multiple scientific disciplines.
Recent Research Highlights
Recent research involving trimethylsilyl compounds includes:
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Battery technology: Investigations into tris(trimethylsilyl)phosphite as an electrolyte additive in lithium-ion batteries, highlighting the growing importance of trimethylsilyl compounds in energy storage applications .
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Synthetic methodology: Development of new synthetic methods utilizing trimethylsilyl compounds for the preparation of heterocyclic systems, such as the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates .
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Analytical advances: Implementation of advanced chromatographic and spectroscopic techniques for the characterization and quantification of trimethylsilyl derivatives in complex matrices .
Future Research Directions
Several promising research directions for trimethylsilyl isobutyrate and related compounds include:
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Exploration of their potential biological activities and development of silicon-based therapeutic agents.
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Investigation of their role in sustainable chemistry as potential alternatives to more hazardous protecting groups.
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Development of novel synthetic methodologies utilizing the unique reactivity of the trimethylsilyl group.
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Application in advanced materials science, particularly in the development of silicon-based polymers with enhanced properties.
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